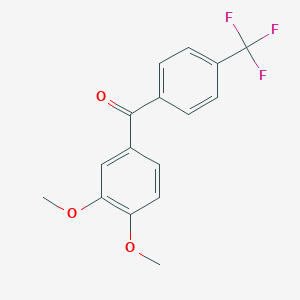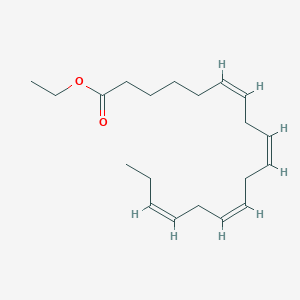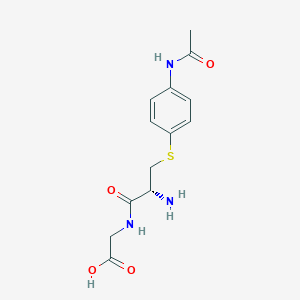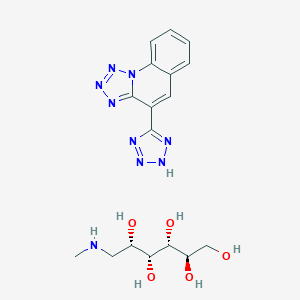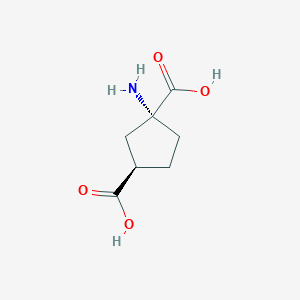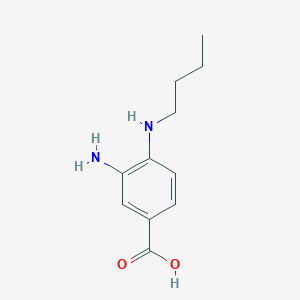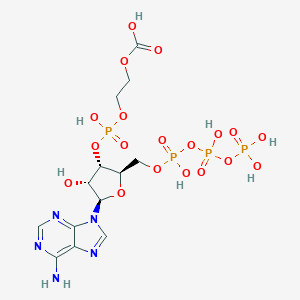![molecular formula C16H10ClNO2 B055282 6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one CAS No. 121909-61-3](/img/structure/B55282.png)
6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure, which includes a quinoline and benzoxazine moiety, contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoxazine Moiety: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The final step involves the chlorination of the quinoline-benzoxazine intermediate using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include continuous flow reactions, automated synthesis, and stringent purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial compound, and enzyme inhibitor.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biology: It is used in studies related to DNA intercalation and protein binding.
Industry: The compound is explored for its use in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one varies depending on its application:
Medicinal Chemistry: It may act by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins, thereby disrupting cellular processes.
Material Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
相似化合物的比较
Similar Compounds
6-Chloroquinoline: Shares the quinoline core but lacks the benzoxazine moiety.
5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one: Similar structure but without the chloro substituent.
Chloroquinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is unique due to its fused ring structure combining quinoline and benzoxazine moieties, along with the presence of a chloro substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
属性
CAS 编号 |
121909-61-3 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-14-15(19)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)20-16(14)18/h1-8H,9H2 |
InChI 键 |
MAWBAAFCYQYINO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl |
规范 SMILES |
C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl |
同义词 |
5H,12H-Quino[2,1-b][1,3]benzoxazin-5-one, 6-chloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


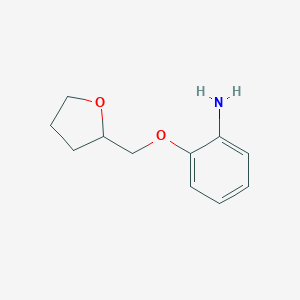
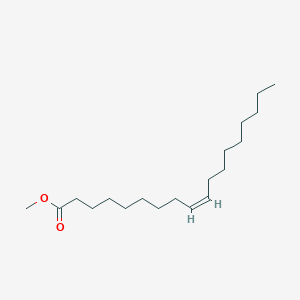
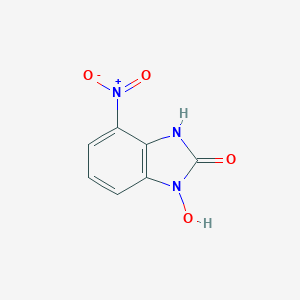
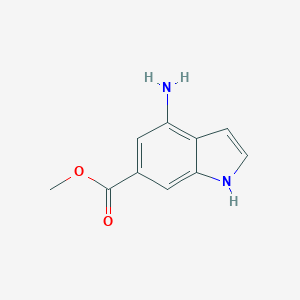
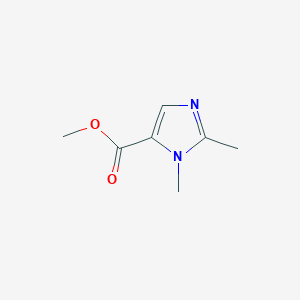
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
